

Barakol: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barakol is a prominent bioactive compound isolated from the leaves and flowers of the Senna siamea (formerly Cassia siamea) plant, a species with a long history of use in traditional medicine throughout Southeast Asia. This technical guide provides an in-depth overview of **Barakol**'s chemical structure, physicochemical properties, and multifaceted biological activities, with a focus on its potential applications in drug discovery and development.

Chemical Structure and IUPAC Name

Barakol is a novel dioxaphenalene derivative. Its chemical structure has been elucidated and confirmed through various spectroscopic methods and X-ray crystallography of its bromide derivative.

Chemical Structure:

IUPAC Name: 3a,4-dihydro-3a,8-dihydroxy-2,5-dimethyl-1,4-dioxaphenalene[1]

Alternative Name: 2,5-dimethyl-3aH-pyrano[2,3,4-de]-1-benzopyran-3a,8-diol

Physicochemical and Pharmacokinetic Data



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A summary of the key quantitative data for **Barakol** is presented in the table below, providing a quick reference for its physical, chemical, and biological properties.



Property	Value	Reference
Molecular Formula	C13H12O4	
Molecular Weight	232.232 g/mol	
Appearance	Pale lemon-yellow needle crystals	[2]
Boiling Point	477.6°C at 760 mmHg	
Density	1.426 g/cm ³	
Flash Point	242.6°C	
Solubility	Soluble in methanol, ethanol, and acetone; moderately soluble in chloroform and dichloromethane; readily soluble in benzene, carbon tetrachloride, ethyl ether, and water.	
UV max (Methanol)	247 and 375 nm	[3]
Yield from S. siamea (young leaves)	0.086% - 0.1% w/w	[2][4]
LD ₅₀ (mice, i.p.)	324.09 mg/kg	
EC ₅₀ (Chloride Secretion, rat colon)	0.4 mM	[5]
IC ₅₀ (HepG2 cells, 24h)	5.70 mM	[6]
IC ₅₀ (P19 cells, 24h)	1.5 mM	[7]
Peak Plasma Concentration (30 mg oral dose)	4.19 ± 0.21 ng/mL	
Time to Peak Plasma Concentration	3.22 ± 0.57 hours	_
Elimination Half-life	3.89 ± 0.50 hours	_



Experimental Protocols Extraction and Isolation of Barakol from Senna siamea

A common method for the extraction and purification of **Barakol** from the fresh young leaves of Senna siamea is as follows:

- Extraction: The fresh young leaves are boiled with a dilute solution of sulfuric acid (e.g., 0.5%).[2]
- Solvent Partitioning: The acidic aqueous extract is then subjected to liquid-liquid extraction with chloroform.[2]
- Purification and Recrystallization: The crude Barakol obtained from the chloroform extract is further purified. This is typically achieved by recrystallization from absolute ethanol to yield pure, lemon-yellow crystals of Barakol.[2]
- Identification: The identity and purity of the isolated **Barakol** can be confirmed by comparing its spectroscopic data (UV, IR, ¹H-NMR), melting point, and TLC retention factor (Rf) value with those of an authentic standard.[8]

Quantitative Analysis by TLC-Densitometry

A validated thin-layer chromatography (TLC)-densitometry method can be employed for the quantification of **Barakol** in plant extracts.[2]

- Stationary Phase: TLC aluminum plates precoated with silica gel 60 F₂₅₄.[2]
- Mobile Phase: A mixture of chloroform and methanol (e.g., 85:15 v/v).[2]
- Sample Application: Apply standard solutions of Barakol and the plant extracts to the TLC plate.
- Development: Develop the chromatogram in a saturated chamber with the mobile phase.
- Detection and Quantification: After development, the plate is dried and the spots are
 visualized under UV light. The quantification is performed using a TLC scanner in
 absorbance mode at a specific wavelength (e.g., 366 nm).[2] The concentration of Barakol



in the samples is determined by comparing the peak areas with a calibration curve generated from the standard solutions.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of **Barakol** against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

- Cell Seeding: Cancer cells (e.g., neuroblastoma SH-SY5Y) are seeded in a 96-well plate at a specific density (e.g., 3 × 10⁴ cells/well) and allowed to attach overnight.[1]
- Treatment: The cells are treated with various concentrations of Barakol (e.g., 0.0043–43.0 μM) for a specified duration (e.g., 24 hours).[1] A vehicle control (e.g., 0.1% DMSO) is also included.
- MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[1]
- Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., 10% SDS).
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The cell viability is expressed as a percentage of the vehicle-treated control.

Anxiolytic Activity Assessment (Elevated Plus-Maze Test)

The anxiolytic properties of **Barakol** can be investigated in rodents using the elevated plusmaze (EPM) test.[9][10]

- Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
- Animals: Male Wistar rats are commonly used for this assay.[9]



- Treatment: Animals are administered **Barakol** (e.g., 10, 30, and 100 mg/kg, p.o. or i.p.) or a reference anxiolytic drug like diazepam (e.g., 5 mg/kg, p.o.) prior to testing.[9][11] A vehicle control group receives the vehicle (e.g., distilled water).
- Testing: Each rat is placed at the center of the maze, facing an open arm, and its behavior is recorded for a set period (e.g., 5 minutes).[9]
- Parameters Measured: The time spent in the open arms and the number of entries into the open and closed arms are recorded. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

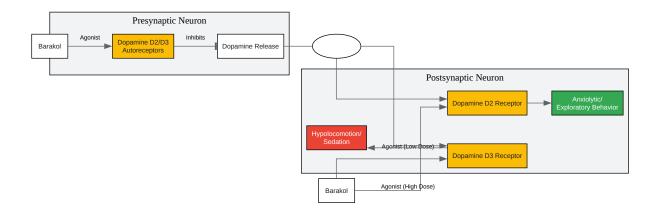
Biological Activities and Signaling Pathways

Barakol exhibits a wide range of pharmacological activities, including anxiolytic, sedative, antioxidant, anticancer, and laxative effects. The underlying mechanisms for some of these activities are beginning to be understood and are illustrated below.

Modulation of Dopaminergic Signaling

Barakol has been shown to interact with the dopaminergic system, which plays a crucial role in regulating mood, motivation, and motor control. It is proposed to act as a dopamine D2 and/or D3 receptor agonist.





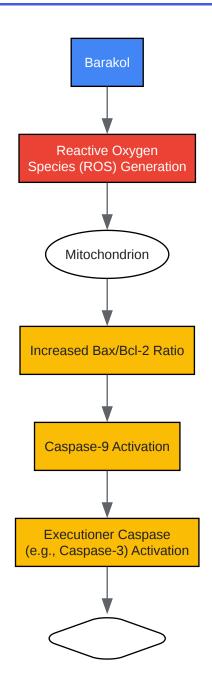
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Caption: Proposed mechanism of **Barakol**'s action on dopaminergic signaling.

Induction of Apoptosis in Cancer Cells

Barakol has demonstrated pro-apoptotic effects in cancer cells, suggesting its potential as an anticancer agent. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[12]





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Caption: Barakol-induced intrinsic apoptosis signaling pathway.

Inhibition of Matrix Metalloproteinase-3 (MMP-3)

Barakol has been shown to inhibit the activity of matrix metalloproteinase-3 (MMP-3), an enzyme involved in tissue remodeling and cancer cell migration.[1][13] While the precise signaling pathway leading to this inhibition is not yet fully elucidated, this activity contributes to its potential antimetastatic effects.[1][13]



Conclusion

Barakol is a natural compound with a unique chemical structure and a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways, such as the dopaminergic and apoptotic pathways, makes it a compelling candidate for the development of novel drugs for neurological disorders and cancer. This technical guide provides a foundational understanding of **Barakol** for researchers and scientists, aiming to facilitate future research and development efforts in harnessing its therapeutic benefits.

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